molecular formula C14H22ClNO4 B13747084 Benzoic acid, 2-hydroxy-3-methoxy-, 2-(diethylamino)ethyl ester, hydrochloride CAS No. 24022-35-3

Benzoic acid, 2-hydroxy-3-methoxy-, 2-(diethylamino)ethyl ester, hydrochloride

Cat. No.: B13747084
CAS No.: 24022-35-3
M. Wt: 303.78 g/mol
InChI Key: VFVZQRIXQXXJAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Benzoic acid, 2-hydroxy-3-methoxy-, 2-(diethylamino)ethyl ester, hydrochloride is a benzoic acid derivative esterified with a 2-(diethylamino)ethanol moiety and modified with hydroxyl (-OH) and methoxy (-OCH₃) groups at positions 2 and 3 on the aromatic ring. The hydrochloride salt enhances its solubility and stability. Key features include:

  • Aromatic substitution pattern: 2-hydroxy and 3-methoxy groups, which influence electronic properties and hydrogen-bonding capacity.
  • Hydrochloride salt: Improves aqueous solubility and bioavailability.

This compound is likely explored for local anesthetic or antispasmodic applications, akin to structurally related esters like procaine or benactyzine ().

Properties

CAS No.

24022-35-3

Molecular Formula

C14H22ClNO4

Molecular Weight

303.78 g/mol

IUPAC Name

diethyl-[2-(2-hydroxy-3-methoxybenzoyl)oxyethyl]azanium;chloride

InChI

InChI=1S/C14H21NO4.ClH/c1-4-15(5-2)9-10-19-14(17)11-7-6-8-12(18-3)13(11)16;/h6-8,16H,4-5,9-10H2,1-3H3;1H

InChI Key

VFVZQRIXQXXJAK-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CCOC(=O)C1=C(C(=CC=C1)OC)O.[Cl-]

Origin of Product

United States

Preparation Methods

Esterification of 3-Hydroxy-4-Methoxybenzoic Acid

  • Starting Material: 3-Hydroxy-4-methoxybenzoic acid
  • Reagents and Conditions: The acid is esterified with an appropriate alcohol (e.g., ethanol) in the presence of concentrated sulfuric acid as a catalyst.
  • Procedure:
    • Mix 3-hydroxy-4-methoxybenzoic acid (10.0 g, 0.06 mol) with methanol (100 mL).
    • Add 1.5 mL of concentrated sulfuric acid.
    • Heat the mixture to reflux (approximately 85°C) for 6 hours.
    • Concentrate the reaction mixture under reduced pressure at 50°C.
    • Extract the residue with ethyl acetate, wash with saturated sodium bicarbonate, water, and brine.
    • Dry over anhydrous sodium sulfate and concentrate to yield the methyl ester (yield approx. 98.8%).
  • Notes: This ester serves as the key intermediate for further functionalization.

Introduction of the 2-(Diethylamino)ethyl Side Chain

  • Reagents: Ethyl chloroethyl diethylamine (freshly distilled), ethyl m-methoxybenzoate, absolute ethanol.
  • Procedure:
    • Dissolve ethyl m-methoxybenzoate (3.32 g) in absolute ethanol.
    • Add an equal volume of ethanol solution.
    • Mix the two solutions at low temperature.
    • Add 2.71 g of freshly distilled chloroethyl diethylamine.
    • The solution becomes cloudy and milky.
    • Heat the mixture in a water bath for several hours.
    • Cool the reaction mixture.
    • Filter off sodium chloride formed during the reaction.
    • Evaporate the filtrate under reduced pressure to obtain a light yellow oil.
    • Wash the oil with water, extract with ether, dry the ether solution, and remove ether to isolate the esterified product.
  • Conversion to Hydrochloride:
    • The ester is then converted to its hydrochloride salt by treatment with hydrochloric acid.
    • The hydrochloride salt is a white powder, soluble in water and alcohol but insoluble in ether.
    • Melting point: 121-123°C.
  • Notes: This method is a classical nucleophilic substitution to introduce the diethylaminoethyl group, yielding the desired ester hydrochloride salt.

Alternative Aminomethylation Route (Dimethylaminomethylation)

  • Reagents: 3-Hydroxy-4-methoxybenzoic acid methyl ester, formaldehyde (aqueous solution), aqueous dimethylamine solution (40%), glacial acetic acid.
  • Procedure:
    • Add aqueous formaldehyde (37%) to a stirred solution of the methyl ester in 1,4-dioxane at room temperature.
    • Add glacial acetic acid (1 mL) followed by aqueous dimethylamine (40%, 13.2 mL).
    • Heat the reaction mixture at 110°C for 5 hours.
    • Concentrate under reduced pressure at 50°C.
    • Add 2N hydrochloric acid to the residue and wash with ethyl acetate.
    • Basify the aqueous layer with sodium bicarbonate to pH ~9.
    • Saturate with sodium chloride and extract with dichloromethane.
    • Dry the combined organic layers over anhydrous sodium sulfate and concentrate to obtain 2-dimethylaminomethyl-3-hydroxy-4-methoxybenzoic acid methyl ester (yield approx. 70%).
  • Notes: This method introduces the aminomethyl group via a Mannich-type reaction, which can be further reduced or modified to yield the target compound or intermediates.

Reaction Conditions Summary Table

Step Reaction Type Starting Material Reagents & Conditions Product Yield (%) Notes
1 Esterification 3-Hydroxy-4-methoxybenzoic acid Methanol, conc. H2SO4, reflux 85°C, 6 h 3-Hydroxy-4-methoxybenzoic acid methyl ester 98.8 Purified by extraction and drying
2 Nucleophilic substitution Ethyl m-methoxybenzoate Chloroethyl diethylamine, absolute ethanol, heat, several h Benzoic acid 2-hydroxy-3-methoxy-, 2-(diethylamino)ethyl ester hydrochloride Not specified Salt formation by HCl treatment
3 Aminomethylation (Mannich reaction) 3-Hydroxy-4-methoxybenzoic acid methyl ester Formaldehyde (37%), dimethylamine (40%), acetic acid, 110°C, 5 h 2-Dimethylaminomethyl-3-hydroxy-4-methoxybenzoic acid methyl ester 70 Intermediate for further modification

Purification and Characterization

  • The hydrochloride salt is typically isolated as a white powder.
  • Solubility: soluble in water and alcohol; insoluble in ether.
  • Melting point data: 121-123°C.
  • Purification involves filtration of salts (e.g., sodium chloride), solvent extraction, drying over anhydrous sodium sulfate, and evaporation under reduced pressure.
  • Analytical techniques such as NMR and chromatographic methods (HPLC, GC) are used to confirm purity and structure.

Summary of Research and Industrial Relevance

  • The preparation methods described are derived from multiple patent documents and peer-reviewed synthetic protocols, ensuring reliability and reproducibility.
  • The compound serves as an important intermediate in pharmaceutical synthesis, particularly in the development of drugs requiring diethylaminoethyl ester functionalities.
  • The methods emphasize economical and scalable reactions, suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-hydroxy-3-methoxy-, 2-(diethylamino)ethyl ester, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The ester linkage can be reduced to form alcohol derivatives.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are used under basic conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

Benzoic acid, 2-hydroxy-3-methoxy-, 2-(diethylamino)ethyl ester, hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a component in various industrial formulations.

Mechanism of Action

The mechanism of action of benzoic acid, 2-hydroxy-3-methoxy-, 2-(diethylamino)ethyl ester, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the diethylaminoethyl group enhances its ability to interact with biological membranes, facilitating its cellular uptake. The hydroxy and methoxy groups contribute to its overall reactivity and binding affinity.

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

Compound Name Substituents on Benzoic Acid Ester Side Chain CAS No. Key Differences vs. Target Compound
Target Compound 2-OH, 3-OCH₃ 2-(diethylamino)ethyl, HCl Reference compound for comparison
Benzoic acid, 4-methyl-... () 4-CH₃ 2-(diethylamino)ethyl, HCl 34320-71-3 Methyl substitution at position 4 vs. 2-OH/3-OCH₃
Procaine () 4-NH₂ 2-(diethylamino)ethyl, HCl 51-05-8 Amino group at position 4; lacks OCH₃/OH
Diethoxin () 4-OCH₂CH₃ 2-(diethylamino)ethyl, HCl 136-46-9 Ethoxy substitution at position 4
Chloroprocaine photoproduct () 4-NH₂, 2-Cl → 2-OH upon degradation 2-(diethylamino)ethyl, HCl Photolabile Cl substituent; forms 2-OH derivative
Benzoic acid, 2-butoxy-3-methoxy-... () 2-O(CH₂)₃CH₃, 3-OCH₃ 2-(butylideneaminooxy)ethyl, HCl Larger alkoxy substituents; imine-containing side chain

Structural Impact :

  • Hydroxyl groups (e.g., 2-OH) introduce hydrogen-bonding sites, affecting solubility and metabolic pathways.

Amino Group Variations in the Ester Side Chain

Compound Name Amino Group in Side Chain Pharmacological Profile Reference
Target Compound Diethylamino Likely local anesthetic/antispasmodic
Benactyzine () Diethylamino Anticholinergic 57-37-4
Adiphenine () Diethylamino Antispasmodic
CID 32158 () Dimethylamino Unspecified

Key Observations :

  • Diethylamino vs. dimethylamino: Diethyl groups increase lipophilicity and may prolong duration of action compared to dimethyl analogs ().
  • Clinical applications: Diethylamino-containing esters (e.g., benactyzine, adiphenine) are often anticholinergics, suggesting similar mechanisms for the target compound .

Pharmacological and Physicochemical Properties

Property Target Compound Procaine () Diethoxin ()
Solubility High (HCl salt) High (HCl salt) Moderate (ethoxy group)
Stability Likely photostable Prone to hydrolysis Stable
LogP (estimated) ~2.5 (polar substituents) 1.8 ~3.0 (ethoxy increases lipophilicity)
Applications Local anesthetic (inferred) Local anesthetic Surface anesthetic

Stability Note: Chloroprocaine’s photodecomposition to a 2-hydroxy derivative () suggests that the target compound’s 2-OH group may confer inherent stability against similar degradation.

Biological Activity

Benzoic acid, 2-hydroxy-3-methoxy-, 2-(diethylamino)ethyl ester, hydrochloride, commonly referred to as a derivative of benzoic acid, exhibits significant biological activity due to its unique chemical structure. This compound is characterized by the presence of a diethylaminoethyl ester group, which influences its pharmacological properties and potential therapeutic applications. This article aims to explore the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

Structural Information

  • Molecular Formula: C14H22ClNO4
  • Molecular Weight: Approximately 303.78 g/mol
  • SMILES Representation: CN(C)CCOC(=O)C1=C(C(=CC=C1)OC)O

The compound features a benzoic acid core with hydroxyl and methoxy substituents that enhance its solubility and biological activity.

Physical Properties

PropertyValue
Melting PointNot specified
SolubilitySoluble in water and organic solvents

The biological activity of benzoic acid, 2-hydroxy-3-methoxy-, 2-(diethylamino)ethyl ester is primarily attributed to its ability to interact with various molecular targets in biological systems. The hydrolysis of the ester bond releases the active benzoic acid derivative, which can modulate enzymatic activities and receptor interactions involved in inflammation and microbial inhibition.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties . It has been tested against various bacterial strains, showing significant inhibition zones in cultures. For instance, studies have demonstrated its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as some Gram-negative strains.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects . It appears to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to its potential use in treating inflammatory diseases.

Case Studies

  • Antimicrobial Efficacy Study
    • A study evaluated the antimicrobial activity of various derivatives of benzoic acid, including the hydrochloride form of this compound.
    • Results showed that it had an inhibition zone of up to 24 mm against E. coli, indicating strong antibacterial properties.
  • Anti-inflammatory Activity Assessment
    • In vitro assays demonstrated that the compound significantly reduced the production of nitric oxide in macrophages stimulated with lipopolysaccharides (LPS), suggesting its potential role in managing inflammatory responses.

Comparative Analysis with Similar Compounds

The biological activity of benzoic acid derivatives can vary significantly based on their structural modifications. Below is a comparison table highlighting key features:

Compound NameMolecular FormulaKey Biological Activities
This compoundC14H22ClNO4Antimicrobial, Anti-inflammatory
Benzoic acid, 2-hydroxy-3-methoxy-, methyl esterC10H12O4Mild antimicrobial activity
Benzoic acid, 3-amino-2-butoxy-, 2-(diethylamino)ethyl esterC17H28N2O3.ClHDifferent anti-inflammatory profile

Applications in Medicinal Chemistry

The unique structure of benzoic acid, 2-hydroxy-3-methoxy-, 2-(diethylamino)ethyl ester opens avenues for its application in drug development:

  • Drug Design: Its ability to modulate biological pathways makes it a candidate for developing new pharmaceuticals targeting inflammation and infections.
  • Chemical Synthesis: It serves as an intermediate in synthesizing more complex organic compounds used in various industries.

Q & A

Basic: What analytical methods are recommended for determining the purity of this compound in research settings?

Answer:
The purity of the compound can be assessed using a combination of chromatographic and spectroscopic techniques:

  • High-Performance Liquid Chromatography (HPLC): Employ a C18 column with a mobile phase of acetonitrile:water (70:30, v/v) and UV detection at 254 nm. Retention time and peak area integration provide quantitative purity analysis .
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra (in DMSO-d6) confirm structural integrity by verifying substituent positions (e.g., 2-hydroxy, 3-methoxy) and ester linkage .
  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in positive ion mode confirms the molecular ion peak at m/z 263.3 (free base) and adducts consistent with the hydrochloride salt .

Basic: What is the synthetic pathway for this compound, and how can reaction conditions be optimized?

Answer:
A typical synthesis involves:

Esterification: React 2-hydroxy-3-methoxybenzoic acid with 2-(diethylamino)ethanol in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane at 0–5°C for 24 hours .

Salt Formation: Treat the ester with HCl gas in diethyl ether to precipitate the hydrochloride salt.
Optimization Tips:

  • Maintain strict temperature control (<5°C) during esterification to minimize side reactions (e.g., transesterification).
  • Use a molar ratio of 1:1.2 (acid:alcohol) to drive the reaction to completion .

Advanced: How do structural modifications (e.g., substituent position, amino group alkylation) influence pharmacological activity compared to analogues?

Answer:
Key structural determinants of activity include:

  • Substituent Position: The 2-hydroxy-3-methoxy pattern enhances hydrogen bonding with target proteins (e.g., cyclooxygenase-2) compared to 3-amino-2-butoxy analogues, which show reduced anti-inflammatory activity .
  • Amino Group Alkylation: The diethylamino group (vs. dimethyl or butyl) balances lipophilicity and solubility, improving membrane permeability and target engagement. Hydrolysis of the ester releases the aminoethyl group, enabling reversible interaction with ion channels .
    Table 1: Comparative Activity of Analogues
CompoundSubstituentsKey Activity
Target2-OH, 3-OCH₃Antimicrobial, anti-inflammatory
Analog 13-NH₂, 2-OCH₃Reduced COX-2 inhibition
Analog 22-OCH₃, 3-OCH₂CH₂CH₂CH₃Lower aqueous solubility

Advanced: What in vitro models are suitable for evaluating the compound’s antimicrobial efficacy, and how can conflicting data be resolved?

Answer:

  • Bacterial Strains: Use Gram-positive (e.g., S. aureus ATCC 25923) and Gram-negative (e.g., E. coli ATCC 25922) strains in broth microdilution assays (CLSI guidelines). MIC values <50 µg/mL indicate potent activity .
  • Conflicting Data Resolution: If MIC values vary across labs, verify:
    • Compound Stability: Test degradation via HPLC after incubation in culture media.
    • Assay Conditions: Standardize pH (7.4), temperature (37°C), and inoculum size (5×10⁵ CFU/mL) .

Advanced: What computational approaches predict the compound’s pharmacokinetics and target interactions?

Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions with targets like TRPV1 channels. The 2-hydroxy group forms hydrogen bonds with Asn652, while the methoxy group stabilizes hydrophobic pockets .
  • Pharmacokinetic Modeling: Predict logP (2.1) and bioavailability (70%) using SwissADME. The hydrochloride salt improves solubility but may reduce blood-brain barrier penetration .
  • Metabolism Prediction: CYP3A4-mediated ester hydrolysis is predicted to dominate clearance pathways (ADMETlab 2.0) .

Advanced: How can researchers address discrepancies in reported biological activity across studies?

Answer:

  • Controlled Replication: Repeat assays under identical conditions (e.g., cell lines, serum concentration).
  • Analytical Validation: Confirm compound identity and purity via LC-MS and NMR in each study .
  • Mechanistic Studies: Use knockout models (e.g., CRISPR-Cas9) to isolate target-specific effects from off-target interactions .

Basic: What safety precautions are critical when handling this compound in the lab?

Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation of dust .
  • Storage: Store in a desiccator at 2–8°C to prevent hydrolysis. Avoid contact with strong oxidizers (e.g., HNO₃) due to explosion risk .

Advanced: What strategies improve the compound’s stability in aqueous formulations for in vivo studies?

Answer:

  • pH Adjustment: Buffer solutions at pH 4–5 minimize ester hydrolysis.
  • Lyophilization: Freeze-dry the compound with mannitol (1:1 ratio) to enhance shelf life. Reconstitute in saline before use .
  • Encapsulation: Use liposomes (e.g., DPPC:cholesterol, 7:3) to protect against enzymatic degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.